molecular formula C12H10ClNO2 B8578804 2-Chloro-4-(2-methoxyphenoxy)pyridine

2-Chloro-4-(2-methoxyphenoxy)pyridine

Cat. No.: B8578804
M. Wt: 235.66 g/mol
InChI Key: GXFNZHORHXUMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methoxyphenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 2-methoxyphenoxy group at the 4-position. This structure combines aromatic and polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilicity, while the methoxyphenoxy group contributes to π-π stacking interactions and solubility modulation.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-4-(2-methoxyphenoxy)pyridine

InChI

InChI=1S/C12H10ClNO2/c1-15-10-4-2-3-5-11(10)16-9-6-7-14-12(13)8-9/h2-8H,1H3

InChI Key

GXFNZHORHXUMEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The position and nature of substituents significantly influence bioactivity. For example, 2-chloro derivatives with electron-withdrawing groups (e.g., CF₃O in cyclopenta[c]pyridines) enhance insecticidal activity, while amino groups in pyridine derivatives improve antimicrobial efficacy .
  • Thermal Stability : Compounds with bulkier substituents (e.g., disubstituted phenyl groups) exhibit higher melting points (268–287°C), likely due to increased molecular rigidity and intermolecular interactions .

Bioactivity Comparison

Antimicrobial Activity

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli. The chloro and nitro substituents enhance membrane permeability, while the amino group facilitates hydrogen bonding with bacterial enzymes .

Insecticidal and Antiviral Activity

Cyclopenta[c]pyridines modified at the 2-position with chloro and trifluoromethoxy groups (e.g., compound 112) exhibit insecticidal activity against Plutella xylostella comparable to cerbinal, a natural alkaloid . However, this modification reduces anti-tobacco mosaic virus (TMV) activity, highlighting a trade-off between bioactivity profiles. The methoxyphenoxy group in this compound may similarly influence target selectivity due to its steric and electronic properties.

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